2-Chloro-5-(methoxymethoxy)isonicotinic acid
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Overview
Description
2-Chloro-5-(methoxymethoxy)isonicotinic acid is a chemical compound with the molecular formula C8H8ClNO4. It is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of 2,5-dichloropyridine as a starting material, which undergoes a substitution reaction to introduce the methoxymethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methoxymethoxy)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-Chloro-5-(methoxymethoxy)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Isonicotinic Acid: The parent compound, known for its use in the synthesis of isoniazid, an anti-tuberculosis drug.
2-Chloro-5-methyl-isonicotinic Acid Methyl Ester: Another derivative with similar structural features but different functional groups.
Uniqueness
2-Chloro-5-(methoxymethoxy)isonicotinic acid is unique due to the presence of both chlorine and methoxymethoxy groups, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H8ClNO4 |
---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
2-chloro-5-(methoxymethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
XFUQEJNWZACMER-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CN=C(C=C1C(=O)O)Cl |
Origin of Product |
United States |
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